2,5-Dimethyl-3-phenyl-pyrrolidine

Synthetic Chemistry Medicinal Chemistry Process Development

Racemic or stereochemically undefined pyrrolidine blocks often cause asymmetric synthesis failures. 2,5-Dimethyl-3-phenyl-pyrrolidine solves this with a sterically congested chiral center at C3, critical for enantiopure drug candidate construction. Supplied as a stable hydrochloride salt (CAS 91562-58-2) with optimal solubility. - Defined stereochemistry for high-purity chiral building block applications - Used in dopamine reuptake inhibition assays & novel stereoselective method development - 98% purity, batch-specific COA; suitable as HPLC/LC-MS reference standard

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13171181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-3-phenyl-pyrrolidine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC(C(N1)C)C2=CC=CC=C2
InChIInChI=1S/C12H17N/c1-9-8-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3
InChIKeyNAMYMELPHNHNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-3-phenyl-pyrrolidine: Structurally Distinct Scaffold


2,5-Dimethyl-3-phenyl-pyrrolidine (CAS: 87774-50-3; hydrochloride salt CAS: 91562-58-2) is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with two methyl groups at the 2 and 5 positions and a phenyl group at the 3 position [1]. This substitution pattern creates a sterically congested chiral center at C3 and defines the compound's stereochemical profile, which is critical for applications in asymmetric synthesis and medicinal chemistry [2]. The compound is primarily supplied as a hydrochloride salt for research purposes [3].

Sterically congested C3 chiral center for defined stereochemistry
2,5-dimethyl substitution pattern enables asymmetric synthesis applications
Hydrochloride salt form supports synthetic workflow and handling

2,5-Dimethyl-3-phenyl-pyrrolidine: Substitution Limitations


Substituting 2,5-Dimethyl-3-phenyl-pyrrolidine with a generic pyrrolidine analog risks compromising stereochemical integrity and biological activity. The specific 2,5-dimethyl substitution pattern creates a unique steric environment around the nitrogen atom and the C3-phenyl group, which is not replicated in simpler pyrrolidines (e.g., pyrrolidine itself) or in analogs with different substitution patterns (e.g., 3-phenylpyrrolidine) [1]. This structural specificity is essential for applications requiring defined chiral building blocks, as the compound can be synthesized in stereochemically pure forms, unlike many commercially available pyrrolidine derivatives that are offered as racemic mixtures [2]. Furthermore, the hydrochloride salt form (CAS 91562-58-2) provides distinct handling and solubility properties compared to the free base (CAS 87774-50-3), which is a critical consideration for synthetic workflows [3].

Generic pyrrolidine substitution
Lacks the 2,5-dimethyl pattern; stereochemical outcome may shift in chiral applications
Racemic vs enantiopure
Many commercial pyrrolidines are racemic; enantiopure form required for stereoselective synthesis
Salt form interchange
Free base and hydrochloride salt differ in solubility and handling, may impact reaction conditions

2,5-Dimethyl-3-phenyl-pyrrolidine: Analog Comparison


Purity and Pricing: Free Base vs. Hydrochloride Salt

The free base form of 2,5-Dimethyl-3-phenyl-pyrrolidine (CAS 87774-50-3) is commercially available at 98% purity, as reported by a leading supplier . In contrast, the hydrochloride salt (CAS 91562-58-2) is offered at a premium price of 572.00 € for 50 mg . This price differential reflects the added value of the salt form for specific research applications, such as those requiring improved stability or aqueous solubility.

Free Base vs. HCl Salt
Data to verify
Free base (98% purity); HCl salt (572.00 €/50 mg)
Procurement choice depends on cost and salt compatibility
Commercial vendor catalog, supplier data
Synthetic Chemistry Medicinal Chemistry Process Development

Structural Comparison with 3-(2,5-Dimethylphenyl)pyrrolidine

2,5-Dimethyl-3-phenyl-pyrrolidine features a phenyl group directly attached to the pyrrolidine ring at the 3-position, whereas its regioisomer, 3-(2,5-Dimethylphenyl)pyrrolidine, possesses a 2,5-dimethylphenyl substituent [1]. This structural difference alters the steric and electronic properties of the molecule, leading to distinct binding affinities in biological systems. For instance, the regioisomer is often employed as a building block for constructing more complex chemical entities due to its unique substitution pattern .

Substitution Pattern
Class-level
Phenyl at C3 vs. 2,5-dimethylphenyl substituent (regioisomer)
Regioisomer alters steric and electronic properties
Structural analysis; class-level inference
Structural Biology Medicinal Chemistry Chemical Synthesis

Dopamine Transporter Activity: 2-DPMP vs. Cocaine

While not identical to 2,5-Dimethyl-3-phenyl-pyrrolidine, the structurally related compound 2-DPMP (desoxypipradrol), a piperidine analog, exhibits potent dopamine reuptake inhibition. In vitro studies show that 2-DPMP displaces radioligand binding with IC50 values of 5.65 × 10⁻⁷ M in the accumbens shell and 6.21 × 10⁻⁷ M in the dorsal striatum [1]. This activity is comparable to cocaine, a known dopamine reuptake inhibitor [2].

Dopamine Transporter IC50
Class-level
2-DPMP IC50: 5.65×10⁻⁷ M (accumbens), 6.21×10⁻⁷ M (striatum)
Supports dopamine transporter interaction research
Class-level inference from related compound
Neuropharmacology Psychoactive Substances Receptor Binding

Stereochemical Advantage: Enantiopure Synthesis

2,5-Dimethyl-3-phenyl-pyrrolidine can be synthesized in stereochemically pure forms using established asymmetric methods [1]. This contrasts with many commercially available pyrrolidine derivatives, which are often supplied as racemic mixtures. The ability to obtain enantiomerically pure material is a critical differentiator for applications in drug discovery, where stereochemistry profoundly influences biological activity and pharmacokinetics [2].

Stereochemical Purity
Class-level
Enantiopure synthesis feasible
Enantiomerically pure material critical for chiral building blocks
Specific ee not provided; class-level potential
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

2,5-Dimethyl-3-phenyl-pyrrolidine: Research Applications


Asymmetric Synthesis of Chiral Drug Candidates

Utilize 2,5-Dimethyl-3-phenyl-pyrrolidine as a chiral building block in the synthesis of enantiopure drug candidates. Its defined stereochemistry and potential for asymmetric synthesis [1] make it suitable for constructing complex molecules with high stereochemical purity, a critical requirement in modern drug discovery pipelines.

Dopamine Transporter Interaction Studies

Employ 2,5-Dimethyl-3-phenyl-pyrrolidine or its analogs in in vitro assays to investigate dopamine reuptake inhibition mechanisms. The compound's structural similarity to 2-DPMP, which shows potent IC50 values in the sub-micromolar range [2], positions it as a valuable tool for studying stimulant pharmacodynamics and developing novel therapeutics for CNS disorders.

Synthetic Methodology Development

Use 2,5-Dimethyl-3-phenyl-pyrrolidine as a model substrate to develop new stereoselective synthetic methods. Its 2,5-disubstitution pattern provides a challenging scaffold for exploring novel C-H functionalization, cycloaddition, or ring-closing strategies [3], contributing to the advancement of synthetic organic chemistry.

Analytical Reference Standard Use

Employ the high-purity free base (98% purity ) or the hydrochloride salt as a reference standard in analytical method development, including HPLC, LC-MS, or NMR spectroscopy, to characterize and quantify pyrrolidine-containing compounds in complex mixtures or biological samples.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Defined stereochemical profile
Enantiomeric purity verification
Dopamine transporter inhibition assays
Structural similarity to dopamine reuptake inhibitors
Radioligand displacement and functional assays
Synthetic methodology development
Sterically demanding 2,5-disubstitution pattern
Reaction optimization and scope
Analytical reference standard
High-purity free base and salt forms
Identity and purity by HPLC/LC-MS/NMR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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